7-O-Geranylscopoletin

Description

Scopoletin is a natural product found in Caragana frutex, Phyllanthus sellowianus, and other organisms with data available.

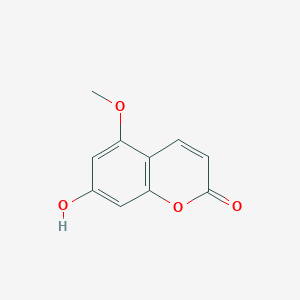

Scopoletin is a coumarin compound found in several plants including those in the genus Scopolia and the genus Brunfelsia, as well as chicory (Cichorium), redstem wormwood (Artemisia scoparia), stinging nettle (Urtica dioica), passion flower (Passiflora), noni (Morinda citrifolia fruit) and European black nightshade (Solanum nigrum) that is comprised of umbelliferone with a methoxy group substituent at position 6. Scopoletin is used to standardize and establish pharmacokinetic properties for products derived from the plants that produce it, such as noni extract. Although the mechanism(s) of action have not yet been established, this agent has potential antineoplastic, antidopaminergic, antioxidant, anti-inflammatory and anticholinesterase effects.

Plant growth factor derived from the root of Scopolia carniolica or Scopolia japonica.

See also: Arnica montana Flower (part of); Lycium barbarum fruit (part of); Viburnum opulus root (part of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODXRVNMMDRFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075368 | |

| Record name | Scopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid | |

| Record name | Scopoletin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92-61-5 | |

| Record name | Scopoletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopoletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scopoletin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Scopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-6-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLF1HS0SXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7-O-Geranylscopoletin: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Geranylscopoletin is a naturally occurring coumarin (B35378) derivative that has garnered interest within the scientific community due to its potential pharmacological activities. As a member of the coumarin family, it shares a common benzopyran-2-one core structure, which is often associated with a wide range of biological properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.

Natural Sources of this compound

While direct reports on the isolation and quantification of this compound are limited, its structural precursor, scopoletin (B1681571), is widely distributed in the plant kingdom. The addition of a geranyl group is a common modification of coumarins in certain plant families, suggesting that the most probable sources of this compound are plants rich in both scopoletin and enzymes capable of geranylation, such as geranyltransferases.

Based on the prevalence of related geranylated coumarins, the following plant families are considered primary candidates for containing this compound:

-

Rutaceae (Rue family): This family is a well-known producer of a diverse array of coumarins, including many with prenyl and geranyl modifications. Genera such as Citrus and Murraya are particularly rich in these compounds. For instance, 6-methoxy-7-geranyloxycoumarin has been isolated from the seeds of Poncirus trifoliata (a member of the Rutaceae family)[1].

-

Apiaceae (Carrot family): Species within the Ferulago genus are known to produce a variety of prenylated and geranylated coumarins[2][3][4][5][6]. This makes them a promising target for the isolation of this compound.

Further phytochemical screening of species within these families is warranted to identify definitive natural sources and to quantify the abundance of this compound.

Table 1: Potential Plant Sources of this compound Based on the Presence of Related Compounds

| Family | Genus | Rationale |

| Rutaceae | Citrus | Known to produce a high abundance and diversity of prenylated coumarins[7]. |

| Murraya | A coumarin C-/O-prenyltransferase capable of producing a related geranylated coumarin has been identified in Murraya exotica[8]. | |

| Poncirus | 6-methoxy-7-geranyloxycoumarin has been isolated from Poncirus trifoliata[1]. | |

| Apiaceae | Ferulago | Rich source of various prenylated and geranylated coumarins[2][3][4][5][6]. |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the coumarin scaffold, followed by specific modification steps. The pathway can be conceptually divided into two main stages: the biosynthesis of the scopoletin core and the subsequent geranylation.

Stage 1: Biosynthesis of Scopoletin

The biosynthesis of scopoletin is a well-established pathway that starts from the amino acid L-phenylalanine. The key steps are:

-

Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.

-

Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.

-

Ortho-hydroxylation and Lactonization: A series of enzymatic steps, including hydroxylation at the ortho position of the phenolic ring and subsequent lactonization (ring closure), leads to the formation of the coumarin scaffold. For scopoletin, this involves further enzymatic modifications, including hydroxylation and methylation, to yield the final scopoletin structure (7-hydroxy-6-methoxycoumarin).

Stage 2: Geranylation of Scopoletin

The final step in the biosynthesis of this compound is the attachment of a geranyl group to the 7-hydroxyl group of the scopoletin molecule. This reaction is catalyzed by a specific type of enzyme known as a geranyltransferase , which utilizes geranyl diphosphate (B83284) (GPP) as the donor of the geranyl moiety.

While the specific geranyltransferase responsible for the O-geranylation of scopoletin has not yet been definitively identified, research on related enzymes provides strong indications of its nature. For instance, a coumarin C-/O-prenyltransferase has been characterized from Murraya exotica that can catalyze the formation of 7-O-geranylumbelliferone, a structurally similar compound[8]. This suggests that a homologous enzyme with specificity for scopoletin is likely involved in the biosynthesis of this compound. These prenyltransferases are often membrane-bound enzymes and exhibit high substrate specificity[9][10].

Diagram of the Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Protocols

The study of this compound involves a series of experimental procedures, from the extraction from plant material to its structural elucidation and quantification.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from a plant source would typically involve the following steps:

-

Sample Preparation: The plant material (e.g., leaves, roots, or seeds) is dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. A common approach is to use a solvent of medium polarity, such as methanol, ethanol, or ethyl acetate, which can efficiently extract a wide range of coumarins.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). The coumarin fraction is usually found in the medium to non-polar fractions.

-

Chromatographic Purification: The fraction containing the target compound is further purified using various chromatographic techniques. This is often a multi-step process:

-

Column Chromatography: The fraction is first separated on a silica (B1680970) gel or Sephadex LH-20 column, eluting with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are then subjected to preparative or semi-preparative HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.

-

Diagram of the Experimental Workflow for Isolation and Analysis

Caption: General experimental workflow for the isolation and analysis of this compound.

Structural Elucidation and Quantification

Once a pure sample of this compound is obtained, its chemical structure is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and to confirm the position of the geranyl group on the scopoletin core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can further confirm the structure.

For the quantitative analysis of this compound in plant extracts, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector is the method of choice. A validated analytical method would involve the development of a calibration curve using a pure standard of this compound to accurately determine its concentration in the sample.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential for further scientific investigation. While its natural distribution is not yet fully elucidated, plant families such as Rutaceae and Apiaceae are promising sources. The biosynthetic pathway, particularly the final geranylation step, presents an interesting area for enzymatic discovery and characterization. Future research should focus on the systematic screening of candidate plant species for the presence of this compound, the isolation and characterization of the specific scopoletin 7-O-geranyltransferase, and the exploration of the compound's biological activities. Such efforts will not only expand our fundamental knowledge of plant secondary metabolism but may also pave the way for the development of new therapeutic agents.

References

- 1. Coumarins from the Seeds of Poncirus trifoliata L [agris.fao.org]

- 2. A review of the ethnomedicinal, phytochemical, and pharmacological properties of the Ferulago genus based on Structure–Activity Relationship (SAR) of coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarins from Ferulago capillaris and F. brachyloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antileishmanial activity of prenylated coumarins isolated from Ferulago angulata and Prangos asperula - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Pharmacological Landscape of 7-O-Geranylscopoletin: An In-Depth Technical Guide

Disclaimer: Direct experimental data on the pharmacological properties of 7-O-Geranylscopoletin is limited in publicly available scientific literature. This guide provides an inferred pharmacological profile based on the well-documented activities of its constituent molecules: the coumarin (B35378) scopoletin (B1681571) and the monoterpenoid geraniol (B1671447) . The properties described herein are projected and require experimental validation for this compound itself.

Introduction

This compound is a naturally derived compound belonging to the coumarin class of secondary metabolites. It is characterized by a core scopoletin molecule linked to a geranyl group via an ether bond at the 7-hydroxy position. Scopoletin (7-hydroxy-6-methoxycoumarin) is known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] The addition of the lipophilic geranyl moiety, a well-known bioactive monoterpene, is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent scopoletin molecule, potentially enhancing its potency and cellular uptake. This guide synthesizes the known pharmacological data of scopoletin and geraniol to project the therapeutic potential of this compound for researchers, scientists, and drug development professionals.

Core Pharmacological Properties (Inferred)

Based on the activities of its constituent parts, this compound is predicted to exhibit a range of pharmacological effects, including antiproliferative, anti-inflammatory, and enzyme inhibitory activities.

Antiproliferative and Cytotoxic Activity

Both scopoletin and geraniol have demonstrated significant anticancer properties in various cancer cell lines. Scopoletin has been shown to induce apoptosis and cell cycle arrest, and to inhibit cell invasion, notably through the PI3K/Akt signaling pathway.[1][5] Geraniol has also been reported to have potent antiproliferative effects, inducing apoptosis and modulating various signaling pathways, including MAPK and PI3K/Akt/mTOR.[2][6] The combination of these two molecules in this compound suggests a potential for synergistic or enhanced anticancer activity.

Anti-inflammatory Activity

Scopoletin possesses well-documented anti-inflammatory properties.[7] Geraniol has also been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.[8] It is therefore highly probable that this compound will possess significant anti-inflammatory activity.

Enzyme Inhibition

Scopoletin is a known inhibitor of several enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO).[5][9] Geraniol has also been reported to inhibit enzymes such as acetylcholinesterase.[10] This suggests that this compound could be a promising candidate for the development of enzyme inhibitors.

Quantitative Data

The following tables summarize the reported quantitative data for the antiproliferative, anti-inflammatory, and enzyme inhibitory activities of scopoletin and geraniol. These values provide a benchmark for the potential potency of this compound.

Table 1: Antiproliferative and Cytotoxic Activity (IC50 values)

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Scopoletin | Human leukemia (CCRF-CEM) | Cytotoxicity | 4.0 µM | [11] |

| Geraniol | Human colon cancer (Colo-205) | Anticancer | 20 µM | [12] |

| Geraniol | Human thyroid cancer (TPC-1) | Cytotoxicity | 25 µM | [6] |

| Geraniol | Human gastric adenocarcinoma (AGS) | Cytotoxicity | 25 µM/ml | [13] |

| Geranyl Acetate | Human colon cancer (Colo-205) | Anticancer | 30 µM | [12] |

| Geraniol Esters | Murine leukemia (P388) | Cytotoxicity | 22.34-32.29 µg/ml | [14][15] |

| Geraniol | Human glioma (U87) | Cytotoxicity | 41.3 µg/mL | [16] |

Table 2: Anti-inflammatory Activity (IC50 values)

| Compound | Assay | IC50 Value | Reference |

| Scopoletin | LDL oxidation inhibition | 10.2 µM | [17] |

| Geraniol | COX-1 inhibition | 11.17 µg/mL | [10] |

| Geraniol | COX-2 inhibition | 8.1 µg/mL | [10] |

| Geraniol | 5-LOX inhibition | 7 µg/mL | [10] |

Table 3: Enzyme Inhibition (IC50 / K_i_ values)

| Compound | Enzyme | Inhibition Type | IC50 / K_i_ Value | Reference |

| Scopoletin | Acetylcholinesterase (AChE) | - | 5.34 µM | [17] |

| Scopoletin | Butyrylcholinesterase (BuChE) | - | 9.11 µM | [17] |

| Scopoletin | γ-aminotransferase (GABA-T) | - | 10.57 µM | [5][9] |

| Scopoletin | Monoamine Oxidase (MAO) | - | 19.4 µg/mL | [5][9] |

| Geraniol | Acetylcholinesterase (AChE) | - | 16.78 µg/mL | [10] |

| Geraniol | Butyrylcholinesterase (BuChE) | - | 9.11 µg/mL | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to assess the pharmacological properties of natural products like scopoletin and geraniol and would be applicable for the evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[18] The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]

-

Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19] Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

-

Enzyme Inhibition Assay (Acetylcholinesterase)

This assay is used to determine the inhibitory effect of a compound on acetylcholinesterase activity, often using the Ellman method.[20][21][22]

-

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.[20][22]

-

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 130 µL of 100 mM sodium phosphate (B84403) buffer (pH 8.0), 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution (e.g., 0.36 U/mL).[21]

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.[21]

-

Initiation of Reaction: Add 40 µL of a freshly prepared mixture containing 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM acetylthiocholine iodide to start the reaction.[21]

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.[21]

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value can be calculated from a dose-response curve.

-

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression of key apoptosis-related proteins.[4][23][24][25][26]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Cell Lysis: Treat cells with the test compound for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

-

Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of scopoletin and geraniol, this compound is likely to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Both scopoletin and geraniol have been shown to inhibit this pathway in cancer cells, leading to decreased cell viability and induction of apoptosis.[1][27][28]

Caption: Inferred inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Geraniol has been shown to modulate the MAPK pathway, leading to anticancer effects.[2][6][29]

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Both scopoletin and geraniol are known to induce apoptosis in cancer cells through the modulation of pro- and anti-apoptotic proteins.[3][30][31]

Caption: Inferred induction of apoptosis by this compound via the mitochondrial pathway.

Conclusion and Future Directions

The pharmacological profile of this compound, inferred from its constituent molecules, suggests a promising potential as a multi-target therapeutic agent. Its projected antiproliferative, anti-inflammatory, and enzyme inhibitory activities warrant further investigation. The lipophilic geranyl moiety may enhance the bioavailability and efficacy of the parent scopoletin molecule.

Future research should focus on the synthesis and isolation of this compound to enable direct experimental validation of its pharmacological properties. In vitro studies should be conducted to determine its IC50 values against a panel of cancer cell lines and its inhibitory effects on key enzymes. Subsequent in vivo studies in animal models will be crucial to evaluate its efficacy, toxicity, and pharmacokinetic profile. Elucidation of the precise molecular mechanisms of action through detailed studies of its effects on signaling pathways will be essential for its development as a potential therapeutic agent.

References

- 1. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geraniol and lupeol inhibit growth and promote apoptosis in human hepatocarcinoma cells through the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autophagy/ Apoptosis Induced by Geraniol through HIF-1α/BNIP3/Beclin-1 Signaling Pathway in A549 CoCl2 Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jbuon.com [jbuon.com]

- 13. Inhibiting the JNK/ERK signaling pathway with geraniol for attenuating the proliferation of human gastric adenocarcinoma AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. broadpharm.com [broadpharm.com]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 22. attogene.com [attogene.com]

- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. blog.cellsignal.com [blog.cellsignal.com]

- 27. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Scopoletin increases glucose uptake through activation of PI3K and AMPK signaling pathway and improves insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. phcog.com [phcog.com]

7-O-Geranylscopoletin: A Technical Whitepaper on the Postulated Mechanism of Action in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, detailed experimental studies on the specific mechanism of action of 7-O-Geranylscopoletin in cancer cells are not publicly available. This document, therefore, presents a scientifically-grounded postulation of its mechanism based on the known anticancer activities of its parent compounds, scopoletin (B1681571) and geraniol (B1671447), and the closely related structural analog, 7-geranyloxycoumarin (auraptene). The experimental data and protocols provided are derived from studies on these related molecules and are intended to serve as a guide for future research on this compound.

Executive Summary

This compound is a hybrid molecule that combines the coumarin (B35378) structure of scopoletin with the monoterpene geraniol. This unique combination suggests a multi-faceted mechanism of action against cancer cells. It is hypothesized that this compound induces cytotoxicity in cancer cells through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival. This whitepaper will delineate these potential mechanisms, supported by data from its constituent parts and a key structural analog.

Anticancer Activity of the Structural Analog: 7-Geranyloxycoumarin

7-Geranyloxycoumarin, which shares the geranylated coumarin backbone of this compound, has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. Its activity provides the most direct evidence for the likely effects of this compound.

Table 1: Cytotoxic and Pro-Apoptotic Effects of 7-Geranyloxycoumarin on Cancer Cells

| Cancer Cell Line | Treatment Conditions | Observed Effects | Reference |

| Human Gastric Adenocarcinoma (MKN45) | Time- and dose-dependent | Induction of apoptosis, significant downregulation of BCL2 expression.[1] | [1] |

| Human Prostate Cancer (PC3) | 20 and 40 µM for 24, 48, 72h, followed by X-ray | Enhanced toxicity of radiation, increased apoptotic cells, reduced survival fraction.[2][3][4] | [2][3][4] |

| Adult T-cell Leukemia/Lymphoma (ATLL) | 5 µg/ml for 96h, followed by 6 Gy radiation | Increased percentage of early and late apoptotic cells.[5] | [5] |

Table 2: Gene Expression Changes Induced by 7-Geranyloxycoumarin in Cancer Cells

| Cancer Cell Line | Gene | Change in Expression | Reference |

| Human Prostate Cancer (PC3) | p53 | Significant induction | [2][3][4] |

| BAX | Significant induction | [2][3][4] | |

| BCL2 | Significant downregulation | [2][3][4] | |

| CCND1 (Cyclin D1) | Significant downregulation | [2][3][4] | |

| Human Gastric Adenocarcinoma (MKN45) | BCL2 | Significant downregulation | [1] |

| Adult T-cell Leukemia/Lymphoma (ATLL) | BMI-1 | Significant downregulation | [5] |

| CD44 | Downregulation | [5] |

Postulated Mechanism of Action of this compound

The anticancer mechanism of this compound can be inferred from the well-documented activities of scopoletin and geraniol.

The Scopoletin Moiety: Induction of Apoptosis and Cell Cycle Arrest via PI3K/Akt Pathway Inhibition

Scopoletin is known to exert its anticancer effects by inducing apoptosis and causing cell cycle arrest, primarily through the inhibition of the PI3K/Akt signaling pathway.[6][7]

-

PI3K/Akt Pathway Inhibition: This is a crucial pathway for cell survival and proliferation. Scopoletin's inhibition of this pathway leads to the downstream suppression of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and caspases.[6][7]

-

Induction of Apoptosis: Scopoletin has been shown to increase the expression of Bax, Caspase-3, -8, and -9, while decreasing the expression of Bcl-2, thereby triggering programmed cell death.[7]

-

Cell Cycle Arrest: Scopoletin can arrest cancer cells at the G2/M checkpoint, preventing their proliferation.[7]

Caption: Postulated mechanism of the scopoletin moiety of this compound.

The Geraniol Moiety: Modulation of Multiple Cancer Hallmarks

Geraniol, a monoterpene alcohol, has been shown to affect a wide range of signaling pathways and cancer hallmarks.[8][9][10]

-

Modulation of Proliferative Signaling: Geraniol can interfere with pathways that sustain cancer cell proliferation.[9]

-

Induction of Cell Death: It induces both apoptosis and autophagy in cancer cells.[9]

-

Cell Cycle Regulation: Geraniol can cause cell cycle arrest at different phases depending on the cancer type.[9]

Caption: Postulated modulation of cancer hallmarks by the geraniol moiety.

Proposed Experimental Protocols for Investigating this compound

The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound, based on protocols used for related compounds.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., HeLa, PC3, MKN45) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Treat cells with the IC50 concentration of this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression of key signaling proteins.

-

Methodology:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the anticancer mechanism of this compound is currently lacking, the data from its constituent molecules and a close structural analog strongly suggest a potent and multi-targeted agent. It is hypothesized that this compound inhibits cancer cell proliferation and survival by inducing apoptosis and cell cycle arrest, likely through the modulation of the PI3K/Akt pathway and other key cancer-related signaling cascades.

Future research should focus on validating these postulated mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this whitepaper provide a clear roadmap for such investigations. Elucidating the precise molecular targets of this compound will be crucial for its potential development as a novel chemotherapeutic or chemopreventive agent.

References

- 1. 7-geranyloxycoumarin enhanced radiotherapy effects on human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Radiation Response of Human Leukemia/Lymphoma Cells was Improved by 7-Geranyloxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - ProQuest [proquest.com]

- 10. spandidos-publications.com [spandidos-publications.com]

The Anti-inflammatory Potential of 7-O-Geranylscopoletin: A Technical Guide to its Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Geranylscopoletin, a derivative of the naturally occurring coumarin (B35378) scopoletin (B1681571), is an emerging compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the putative anti-inflammatory effects of this compound, drawing upon the established activities of its constituent molecules, scopoletin and geraniol (B1671447). The primary mechanisms of action are proposed to involve the inhibition of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes the available quantitative data for its parent compounds, details relevant experimental protocols for assessing its efficacy, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic modulation of inflammatory pathways remains a significant goal in drug discovery.

This compound is a semi-synthetic or naturally occurring compound derived from scopoletin (7-hydroxy-6-methoxycoumarin), a coumarin found in various plants, and geraniol, a monoterpenoid alcohol. Both scopoletin and geraniol have demonstrated independent anti-inflammatory activities, suggesting that their conjugate, this compound, may possess enhanced or synergistic effects. This guide will explore the anticipated anti-inflammatory profile of this compound based on the current understanding of its parent molecules.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are likely mediated through the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., iNOS, COX-2), and adhesion molecules.[2]

Both scopoletin and geraniol have been shown to inhibit NF-κB activation.[3] Geraniol, for instance, has been observed to reverse the cytosolic degradation of IκBα and the nuclear upregulation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[3] It is therefore highly probable that this compound exerts its anti-inflammatory effects by interfering with this pathway, leading to a downstream reduction in the production of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play crucial roles in transducing extracellular signals into cellular responses, including inflammation.[4] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes. Evidence suggests that coumarin derivatives can suppress MAPK signaling pathways.[2]

Quantitative Data on Constituent Molecules

While specific quantitative data for this compound is not yet widely available, the following tables summarize the reported anti-inflammatory activities of its parent compounds, scopoletin (7-hydroxycoumarin) and geraniol. This data provides a valuable benchmark for future studies on this compound.

Table 1: In Vitro Anti-inflammatory Activity of Scopoletin and Geraniol

| Compound | Assay | Cell Line | Stimulant | Measured Parameter | IC50 / % Inhibition | Reference |

| Scopoletin | 5-Lipoxygenase Inhibition | - | - | Enzymatic Activity | IC50: 1.76 ± 0.01 µM | [5] |

| Geraniol | Nitric Oxide Production | RAW 264.7 | LPS | NO Levels | Suppressed in a dose-dependent manner | [3] |

| Geraniol | Prostaglandin (B15479496) E2 Production | RAW 264.7 | LPS | PGE2 Levels | Suppressed in a dose-dependent manner | [3] |

Table 2: In Vivo Anti-inflammatory Activity of 7-Hydroxycoumarin (Scopoletin)

| Compound | Animal Model | Assay | Dosing | Effect | Reference |

| 7-Hydroxycoumarin | Mice | Carrageenan-induced paw edema | 30-120 mg/kg (oral) | Dose-related anti-inflammatory effect | [6] |

| 7-Hydroxycoumarin | Mice | Acetic acid-induced writhing | 3-60 mg/kg (oral) | Dose-related antinociception | [6] |

| 7-Hydroxycoumarin | Mice | CFA-induced hypernociception | 60 mg/kg (oral) | Long-lasting antinociceptive effect | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to validate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophages.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Collect the cell culture supernatant.

-

Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

-

Determine the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

-

-

Cell Line: RAW 264.7 murine macrophages.

-

Protocol:

-

Follow steps 1-3 from the NO production assay.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

-

Cell Line: RAW 264.7 murine macrophages.

-

Protocol:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes).

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

In Vivo Anti-inflammatory Assay

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Protocol:

-

Acclimatize animals for at least one week before the experiment.

-

Administer this compound orally or intraperitoneally at various doses.

-

After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

-

Calculate the percentage of edema inhibition for each group compared to the carrageenan-injected control group.

-

A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.[5]

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Caption: General experimental workflow for evaluating anti-inflammatory activity.

Conclusion

Based on the established anti-inflammatory properties of its constituent parts, scopoletin and geraniol, this compound holds significant promise as a novel anti-inflammatory agent. The primary mechanisms are anticipated to involve the downregulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to systematically investigate and validate the therapeutic potential of this compound. Further in-depth studies are warranted to elucidate its precise molecular targets and to establish its efficacy and safety profile in preclinical models of inflammatory diseases.

References

- 1. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 2. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of citronellol and geraniol on nitric oxide and prostaglandin E₂production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 inhibits production of Th1 lymphokines but not of Th2 lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antinociceptive and anti-inflammatory properties of 7-hydroxycoumarin in experimental animal models: potential therapeutic for the control of inflammatory chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Potential of 7-O-Geranylscopoletin and Related Coumarins in Neurological Disorders: A Technical Overview

Introduction

Neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature in many of these disorders is neuronal cell death triggered by oxidative stress and neuroinflammation. Consequently, there is a substantial research interest in identifying natural compounds with neuroprotective properties. Coumarins, a class of phenolic compounds found in various plants, have emerged as promising candidates. This technical guide focuses on the neuroprotective potential of 7-O-Geranylscopoletin and its parent compound, scopoletin (B1681571), exploring their mechanisms of action, summarizing key experimental data, and detailing relevant research methodologies. While direct research on this compound is limited, this guide draws upon available data for closely related geranylated compounds and the well-studied neuroprotective effects of scopoletin to provide a comprehensive overview for researchers and drug development professionals.

Core Mechanisms of Neuroprotection

The neuroprotective effects of scopoletin and its derivatives are primarily attributed to their antioxidant and anti-inflammatory properties. These compounds appear to modulate several key signaling pathways involved in cellular stress responses and inflammation.

1. Attenuation of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases.[1] Scopoletin has been shown to protect neuronal cells from oxidative stress-induced cytotoxicity.[2] This protection is likely mediated through the scavenging of free radicals and the modulation of antioxidant signaling pathways.[3]

2. Anti-Inflammatory Activity: Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a crucial role in the progression of neurodegenerative pathologies.[4] Natural compounds like flavonoids and coumarins can suppress neuroinflammation by inhibiting key inflammatory mediators.[5][6]

3. Inhibition of Apoptosis: Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in many neurological disorders. Neuroprotective compounds can interfere with apoptotic cascades to promote neuronal survival. For instance, 7-geranyloxycinnamic acid, a compound with a similar geranyl side chain, has been shown to protect differentiated SH-SY5Y cells from H₂O₂-induced apoptosis.[7]

4. Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Scopoletin has demonstrated the ability to inhibit both of these enzymes, suggesting a potential role in managing cognitive decline.[2][8]

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative data from in vitro studies on scopoletin and the related compound 7-geranyloxycinnamic acid.

Table 1: Neuroprotective Activity of Scopoletin

| Assay | Cell Line | Challenge | Scopoletin Concentration | Outcome | Reference |

| MTT Assay | PC12 | Aβ₄₂ (40 µM) | 40 µM | 69% protection against cytotoxicity | [2] |

| MTT Assay | PC12 | H₂O₂ | 40 µM | 73% protection against cytotoxicity | [2] |

| Anti-aggregation | - | Aβ₄₂ fibril formation | 40 µM | 57% inhibition of fibril formation | [2] |

| AChE Inhibition | - | - | IC₅₀: 5.34 µM | 85.5 ± 2.2% inhibition at 50 µM | [2] |

| BuChE Inhibition | - | - | IC₅₀: 9.11 µM | 78.9 ± 2.14% inhibition at 50 µM | [2] |

Table 2: Neuroprotective Activity of 7-Geranyloxycinnamic Acid

| Assay | Cell Line | Challenge | 7-Geranyloxycinnamic Acid Concentration | Outcome | Reference |

| MTT Assay | Differentiated SH-SY5Y | H₂O₂ (300 µM) | 2.08 µM | Highest cell viability after 72h | [7][9] |

Signaling Pathways in Neuroprotection

The neuroprotective effects of scopoletin and related compounds are mediated by complex signaling pathways. The following diagrams illustrate some of the key pathways involved.

Caption: Key signaling pathways modulated by this compound/Scopoletin.

Caption: General experimental workflow for in vitro neuroprotection studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on scopoletin and related compounds.

Protocol 1: In Vitro Neuroprotection Assay using MTT

This protocol is adapted from studies assessing the protective effects of compounds against H₂O₂- or Aβ-induced cytotoxicity in neuronal cell lines like PC12 or SH-SY5Y.[2][7]

1. Cell Culture and Differentiation:

-

Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For differentiation, seed cells at an appropriate density and treat with 10 µM retinoic acid for 6-7 days.

2. Compound Treatment:

-

Prepare stock solutions of this compound or scopoletin in dimethyl sulfoxide (B87167) (DMSO).

-

Pre-treat differentiated cells with various concentrations of the test compound (e.g., 1-50 µM) for a specified duration (e.g., 24, 48, or 72 hours).

3. Induction of Neurotoxicity:

-

After pre-treatment, expose the cells to a neurotoxic agent. For example:

4. Cell Viability Assessment (MTT Assay):

-

Following the toxicity induction, remove the medium and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

Protocol 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

This protocol is based on the Ellman's method, commonly used to screen for cholinesterase inhibitors.[2]

1. Reagent Preparation:

-

Prepare a phosphate (B84403) buffer (pH 8.0).

-

Prepare solutions of AChE and BuChE in the phosphate buffer.

-

Prepare solutions of the substrates acetylthiocholine (B1193921) iodide (ATCI) for AChE and butyrylthiocholine (B1199683) iodide (BTCI) for BuChE.

-

Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare various concentrations of the test compound (scopoletin).

2. Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the enzyme solution (AChE or BuChE) and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the respective substrate (ATCI or BTCI).

-

Monitor the increase in absorbance at 412 nm for a set period (e.g., 5 minutes) using a microplate reader. The absorbance change is due to the reaction of thiocholine (B1204863) (produced by substrate hydrolysis) with DTNB.

3. Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of enzyme inhibition relative to the control (no inhibitor).

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

The available evidence strongly suggests that scopoletin possesses significant neuroprotective properties, acting through multiple mechanisms including antioxidant, anti-inflammatory, and anti-cholinesterase activities. While direct experimental data for this compound is currently limited, the neuroprotective effects observed for the parent compound scopoletin and the related geranylated compound, 7-geranyloxycinnamic acid, indicate that this compound is a promising candidate for further investigation.

Future research should focus on:

-

Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to specifically assess the neuroprotective potential of this compound.

-

Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In vivo efficacy: Testing the compound in animal models of neurological disorders to evaluate its therapeutic potential in a more complex biological system.

-

Pharmacokinetics and bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its suitability as a drug candidate.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound for the treatment of neurological disorders can be achieved.

References

- 1. Polyphenolic Antioxidants and Neuronal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Role of Natural Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Potential Neuroprotective Role of Free and Encapsulated Quercetin Mediated by miRNA against Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Investigating the Antioxidant Activity of 7-O-Geranylscopoletin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Geranylscopoletin, a coumarin (B35378) derivative, has garnered interest within the scientific community for its potential therapeutic properties. A key area of investigation is its antioxidant activity, which plays a crucial role in mitigating cellular damage caused by oxidative stress. This technical guide provides an in-depth overview of the in vitro methods used to evaluate the antioxidant capacity of this compound, along with insights into the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.

Core Data Presentation: In Vitro Antioxidant Assays

The antioxidant activity of a compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. While specific quantitative data for this compound is not extensively available in the public domain, this section outlines the standard assays used for such evaluations. The results for this compound, once determined, can be effectively summarized in the following tables for clear comparison.

Table 1: Radical Scavenging Activity of this compound

| Assay | Test Concentration(s) | % Inhibition | IC50 Value (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 |

| DPPH | Data not available | Data not available | Data not available | Insert value |

| ABTS | Data not available | Data not available | Data not available | Insert value |

Table 2: Reducing Power of this compound

| Assay | Test Concentration(s) | Absorbance / Value | Equivalence (e.g., Ascorbic Acid Equivalents) | Positive Control (e.g., Ascorbic Acid, Trolox) Value |

| FRAP | Data not available | Data not available | Data not available | Insert value |

Table 3: Cellular Antioxidant Activity of this compound

| Cell Line | Test Concentration(s) | % Reduction in Oxidative Stress | Viability (%) | Positive Control (e.g., Quercetin) |

| e.g., HepG2, Caco-2 | Data not available | Data not available | Data not available | Insert value |

Experimental Protocols: Key In Vitro Antioxidant Assays

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays mentioned above.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Principle: Antioxidant + DPPH• (purple) → Antioxidant-H + DPPH-H (yellow)

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample (or standard/blank) to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.

Principle: Antioxidant + ABTS•+ (blue/green) → Antioxidant-H + ABTS (colorless)

Protocol:

-

Preparation of ABTS•+ Solution: Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

-

Reaction Mixture: Add the sample (or standard/blank) to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Principle: Antioxidant + Fe³⁺-TPTZ (colorless) → Oxidized Antioxidant + Fe²⁺-TPTZ (blue)

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), TPTZ solution (e.g., 10 mM in 40 mM HCl), and FeCl₃ solution (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio.

-

Sample Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: Add the sample (or standard/blank) to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like FeSO₄ or Trolox and is often expressed as equivalents of the standard.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically involves loading cells with a fluorescent probe that becomes oxidized in the presence of reactive oxygen species (ROS), leading to increased fluorescence. An effective antioxidant will prevent or reduce this fluorescence.

Protocol:

-

Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cancer cells or Caco-2 human colon adenocarcinoma cells) in a 96-well plate and allow them to adhere.

-

Cell Loading: Treat the cells with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Sample Treatment: Incubate the cells with various concentrations of this compound.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a radical generator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity over time using a microplate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin (B1663063) equivalents.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflows and a key potential signaling pathway.

Experimental Workflow for In Vitro Antioxidant Assays

Caption: Workflow for in vitro antioxidant capacity assessment.

Potential Signaling Pathway: Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. Many natural antioxidants exert their effects by activating this pathway. While direct evidence for this compound is pending, this pathway represents a plausible mechanism of action.

Caption: The Nrf2 antioxidant response pathway.

Conclusion

The comprehensive in vitro evaluation of this compound's antioxidant activity is a critical step in understanding its therapeutic potential. The standardized assays detailed in this guide provide a robust framework for quantifying its radical scavenging and reducing capabilities. Future research should focus on generating the specific quantitative data for this compound to populate the presented tables, thereby allowing for a direct comparison with established antioxidants. Furthermore, elucidating the precise molecular mechanisms, such as the potential modulation of the Nrf2 signaling pathway, will be pivotal in advancing the development of this compound as a novel antioxidant agent for therapeutic applications.

7-O-Geranylscopoletin as a potential therapeutic agent for [specific disease]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Osteosarcoma (OS) is a primary bone malignancy with a high propensity for metastasis, which remains the leading cause of mortality for patients. Current therapeutic strategies are often insufficient to control metastatic disease, highlighting an urgent need for novel anti-metastatic agents. 7-O-Geranylscopoletin, a naturally occurring coumarin (B35378), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical evidence for this compound as a potential therapeutic agent for osteosarcoma. It details its mechanism of action, focusing on the inhibition of key signaling pathways involved in metastasis, and presents available quantitative data from in vitro studies. Furthermore, this document provides detailed experimental protocols for assays relevant to its anti-metastatic activity and includes visualizations of the proposed signaling pathways and experimental workflows to support further research and development.

Introduction to this compound

This compound, also known as 7-geranyloxycoumarin, is a natural coumarin derivative found in various plants. Coumarins are a class of phenolic compounds recognized for their diverse pharmacological activities. Preclinical research has indicated that this compound possesses anti-inflammatory, antioxidant, and anti-cancer properties. Recent studies have specifically investigated its potential to inhibit cancer metastasis, with a particular focus on osteosarcoma.[1]

Therapeutic Rationale in Osteosarcoma